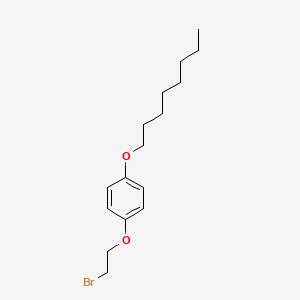

1-(2-Bromoethoxy)-4-(octyloxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

649739-50-4 |

|---|---|

Molecular Formula |

C16H25BrO2 |

Molecular Weight |

329.27 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-4-octoxybenzene |

InChI |

InChI=1S/C16H25BrO2/c1-2-3-4-5-6-7-13-18-15-8-10-16(11-9-15)19-14-12-17/h8-11H,2-7,12-14H2,1H3 |

InChI Key |

IBHMQEIAJMZJGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 2 Bromoethoxy 4 Octyloxy Benzene

Strategies for Carbon-Oxygen Ether Bond Formation

The cornerstone of synthesizing 1-(2-Bromoethoxy)-4-(octyloxy)benzene is the formation of its two ether bonds. The Williamson ether synthesis stands out as a robust and widely applicable method for this purpose. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. rsc.orgchemicalbook.com The efficiency of this synthesis is contingent on several factors, including the nature of the reactants, the choice of solvent, and the base used to generate the nucleophilic alkoxide. rsc.org

Williamson Ether Synthesis Approaches Utilizing Phenolic Precursors

The synthesis of this compound logically commences with a phenolic precursor, which can be sequentially alkylated. A common starting material for such syntheses is hydroquinone (B1673460), a readily available dihydric phenol (B47542). The differential reactivity of the two hydroxyl groups in hydroquinone can be exploited to achieve selective mono-alkylation, followed by the introduction of the second ether linkage. The phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as the nucleophile in the Williamson ether synthesis. nih.gov

Optimization of Etherification Reaction Conditions

The success of the Williamson ether synthesis hinges on optimizing reaction conditions to maximize yield and minimize side reactions. Key parameters include the choice of base, solvent, and temperature. Common bases used to deprotonate the phenolic hydroxyl group include alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and hydroxides like sodium hydroxide (B78521) (NaOH). chemicalbook.comsemanticscholar.org The choice of solvent is also critical; polar aprotic solvents like acetone (B3395972), acetonitrile (B52724) (ACN), and dimethylformamide (DMF) are often employed as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. semanticscholar.orgyoutube.com Temperature control is essential to balance the reaction rate with the potential for side reactions, with many etherifications carried out at elevated temperatures to ensure a reasonable reaction time.

Introduction of the 2-Bromoethoxy Moiety

A crucial step in the synthesis is the introduction of the 2-bromoethoxy group. This is typically achieved by reacting the phenolic precursor with an excess of a 1,2-dihaloalkane, most commonly 1,2-dibromoethane (B42909).

Reaction with Dibromoalkanes (e.g., 1,2-dibromoethane) for Bromine Incorporation

The reaction of a phenoxide with 1,2-dibromoethane proceeds via an SN2 mechanism, where the phenoxide displaces one of the bromine atoms to form a 2-bromoethoxy-substituted aromatic ring. semanticscholar.org The remaining bromine atom provides a handle for further synthetic modifications if desired. This method is a straightforward application of the Williamson ether synthesis for incorporating a bromo-functionalized alkoxy chain.

Control over Mono- versus Disubstitution

A significant challenge in reacting a difunctional reagent like 1,2-dibromoethane with a phenol is controlling the extent of alkylation. To favor the desired mono-substituted product, this compound, over the disubstituted byproduct, an excess of 1,2-dibromoethane is typically used. semanticscholar.org This ensures that the phenoxide is more likely to encounter a molecule of 1,2-dibromoethane rather than another molecule of the already-formed mono-ether.

In a documented synthesis of a similar compound, tert-butyl 4-(2-bromoethoxy)phenylcarbamate, the reaction of the corresponding phenol with a threefold excess of 1,2-dibromoethane in the presence of potassium carbonate in refluxing acetone resulted in the selective formation of the mono-alkylated product. semanticscholar.org The disubstituted product was not observed under these conditions. semanticscholar.org Further optimization to improve yield could involve using a more polar solvent like DMF or a more soluble and reactive base such as cesium carbonate. semanticscholar.org

Elaboration with the Octyloxy Chain

The introduction of the C₈H₁₇O- group is a key step in building the target molecule. A logical synthetic sequence involves first preparing 4-(octyloxy)phenol (B1583347), which then serves as the phenolic precursor for the subsequent introduction of the 2-bromoethoxy moiety.

The synthesis of 4-(octyloxy)phenol can be effectively achieved through the mono-alkylation of hydroquinone. In a reported procedure, hydroquinone is reacted with 1-bromooctane (B94149) in the presence of potassium carbonate and a catalytic amount of potassium iodide (KI) in acetonitrile at 80°C. This reaction yields 4-(octyloxy)phenol, which can then be isolated and used in the next step.

Table 1: Synthesis of 4-(octyloxy)phenol

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydroquinone, 1-bromooctane | K₂CO₃, KI | Acetonitrile | 80°C | Overnight | 40% |

Following the preparation of 4-(octyloxy)phenol, the final step is the introduction of the 2-bromoethoxy group. This is accomplished by reacting 4-(octyloxy)phenol with an excess of 1,2-dibromoethane under basic conditions, as detailed in the sections above. A representative set of reaction conditions, based on analogous transformations, is presented below.

Table 2: Synthesis of this compound from 4-(octyloxy)phenol

| Reactant | Reagents | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| 4-(octyloxy)phenol | 1,2-dibromoethane (excess), K₂CO₃ | Acetone | Reflux | Selective mono-alkylation observed in analogous systems. | semanticscholar.org |

Alkylation Strategies for Long-Chain Alkoxy Functionalities

The introduction of the long-chain octyloxy group is a critical step in the synthesis of this compound. This is typically achieved through the alkylation of a phenolic precursor. A common starting material is hydroquinone (benzene-1,4-diol), which can be selectively mono-alkylated to produce 4-(octyloxy)phenol.

The primary method for this transformation is a Williamson ether synthesis, where hydroquinone is reacted with an octyl halide, such as 1-bromooctane or 1-iodooctane. The reaction is conducted in the presence of a base, which deprotonates one of the phenolic hydroxyl groups to form a more nucleophilic phenoxide ion. The choice of an appropriate amount of base is crucial to favor mono-alkylation over di-alkylation.

An alternative strategy involves the Friedel-Crafts alkylation of phenol using 1-octene (B94956) as the alkylating agent, typically in the presence of an acid catalyst. nih.gov This method generally produces a mixture of ortho and para isomers, from which the desired para-substituted product, 4-octylphenol, must be separated. nih.gov Subsequent steps would then be required to form the ether linkage. Given the goal of synthesizing a specific isomer, the Williamson ether synthesis starting from hydroquinone is often the more direct and regioselective approach.

Synthetic Sequence and Orthogonal Protecting Group Considerations

The synthesis of this compound involves the sequential addition of two different alkoxy groups to a benzene (B151609) core. The order of these additions is a key consideration to maximize yield and minimize side products. Two primary synthetic routes are plausible:

Route A: Alkylation of hydroquinone with an octyl halide to form 4-(octyloxy)phenol, followed by the alkylation of the remaining phenolic group with 1,2-dibromoethane.

Route B: Alkylation of hydroquinone with 1,2-dibromoethane to form 4-(2-bromoethoxy)phenol, followed by alkylation with an octyl halide.

Route A is generally preferred. The intermediate, 4-(octyloxy)phenol, is less volatile and more easily handled than 4-(2-bromoethoxy)phenol. More importantly, this sequence avoids the potential for the bromoethoxy group to react intramolecularly or with another molecule of the starting material under the basic conditions required for the second alkylation step.

In this specific synthesis, the use of orthogonal protecting groups is generally not required. The sequential Williamson ether synthesis provides sufficient control. The first alkylation to form 4-(octyloxy)phenol is controlled by stoichiometry. Once formed, the second alkylation with 1,2-dibromoethane proceeds on the remaining free phenolic hydroxyl group. The key is the careful selection of reaction conditions to ensure the desired product is formed without significant formation of byproducts like 1,4-bis(octyloxy)benzene (B1363547) or 1,4-bis(2-bromoethoxy)benzene (B1267954). nih.gov

Catalytic Systems and Reagent Selection in Multi-Step Synthesis

The efficiency of the multi-step synthesis of this compound is highly dependent on the choice of bases, solvents, and catalysts. These components are integral to the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Impact of Catalyst Identity on Selectivity and Yields

While the Williamson ether synthesis is not always catalytic, certain catalysts can dramatically improve its efficiency, particularly in industrial applications or when dealing with reactants in different phases.

In some cases, if an alkyl chloride or bromide is used and is not sufficiently reactive, a catalytic amount of an iodide salt (e.g., potassium iodide or sodium iodide) can be added. The iodide undergoes a Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ, which then reacts more rapidly with the phenoxide. byjus.com

Analytical and Preparative Techniques for Isolation and Purification

Following the completion of the synthesis, a multi-step workup and purification procedure is necessary to isolate the this compound product in high purity.

Reaction Quenching and Extraction: The reaction mixture is typically cooled and then quenched by adding water. The aqueous and organic components are then separated using a liquid-liquid extraction. An organic solvent immiscible with water, such as diethyl ether or ethyl acetate, is used to extract the product from the aqueous phase. gordon.educhemicalbook.com

Washing: The organic layer is washed sequentially with a dilute acid (like HCl) to neutralize any remaining base, followed by water, and then a saturated sodium bicarbonate solution to remove any unreacted phenolic starting material. gordon.edu A final wash with brine (saturated NaCl solution) helps to remove the bulk of the dissolved water from the organic phase.

Drying and Solvent Removal: The extracted organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). utahtech.educhemicalbook.com After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude product is typically a solid or oil and requires further purification.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol (B145695) or ether) is an effective method for purification. chemicalbook.com

Column Chromatography: For oils or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography is the preferred method. utahtech.edu A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to separate the desired product from any remaining starting materials or byproducts based on their differing polarities.

Mechanistic Organic Chemistry and Reactivity of 1 2 Bromoethoxy 4 Octyloxy Benzene and Analogues

Electrophilic Aromatic Substitution Reactions on Substituted Benzene (B151609) Rings (General Principles)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including substituted benzenes like 1-(2-bromoethoxy)-4-(octyloxy)benzene. beilstein-journals.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.net The mechanism generally proceeds in two steps: the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. researchgate.netmasterorganicchemistry.com

Directing Effects of Alkoxy and Haloalkoxy Substituents

Substituents already present on a benzene ring significantly influence the rate and regioselectivity of subsequent electrophilic substitution reactions. masterorganicchemistry.comyoutube.com These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. youtube.com

Alkoxy groups (–OR), such as the octyloxy and 2-bromoethoxy groups in the target molecule, are generally considered activating and ortho-, para-directing. libretexts.org The oxygen atom, being more electronegative than carbon, has an electron-withdrawing inductive effect. However, the lone pairs of electrons on the oxygen can be delocalized into the aromatic ring through resonance, a much stronger electron-donating effect. libretexts.org This resonance donation increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The increase in electron density is most pronounced at the ortho and para positions, as shown by the resonance structures of anisole, a simple analogue. libretexts.orgpitt.edu Consequently, incoming electrophiles are preferentially directed to these positions. masterorganicchemistry.comlibretexts.org

In this compound, both the octyloxy and the 2-bromoethoxy groups are ortho-, para-directing. Since they are in a para relationship to each other, they will direct incoming electrophiles to the positions ortho to each of them. This would lead to substitution at the 2- and 3-positions (or 5- and 6-positions, which are equivalent). The relative activating strengths of the two groups would determine the major product.

| Substituent Type | Activating/Deactivating | Directing Effect | Example Substituents |

| Alkoxy | Activating | Ortho, Para | -OCH₃, -OCH₂CH₃, -O(CH₂)₇CH₃ |

| Halogen | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

| Haloalkoxy | Activating (overall) | Ortho, Para | -OCH₂Br, -OCH₂CH₂Br |

Theoretical Understanding of Arenium Ion Intermediates

The arenium ion, or sigma complex, is a key intermediate in the traditional understanding of electrophilic aromatic substitution. researchgate.netwikipedia.org It is a cyclohexadienyl cation that is no longer aromatic but is stabilized by the delocalization of the positive charge over three carbon atoms through the π-system. wikipedia.org The stability of the arenium ion is a crucial factor in determining the rate and regioselectivity of the reaction. researchgate.net

For substituted benzenes, the stability of the possible arenium ions (ortho, meta, and para) determines the directing effect of the substituent. In the case of an alkoxy-substituted benzene, the arenium ions formed by ortho and para attack are more stable than the meta-arenium ion. This is because for the ortho and para intermediates, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the alkoxy group, allowing the lone pair on the oxygen to directly participate in resonance and further delocalize the charge. libretexts.orgpitt.edu This additional resonance stabilization is not possible for the meta intermediate. libretexts.org

Recent computational and experimental studies have challenged the universality of the arenium ion as an obligatory intermediate in all electrophilic aromatic substitutions. utexas.edufraunhofer.de In some cases, particularly in nonpolar solvents, addition-elimination pathways or concerted single transition state routes may be favored. utexas.edufraunhofer.de However, the arenium ion model remains a powerful and widely used tool for rationalizing the outcomes of many electrophilic aromatic substitution reactions. researchgate.netwikipedia.org

Nucleophilic Substitution Reactions Involving the Bromoethoxy Group

The bromoethoxy group in this compound provides a reactive site for nucleophilic substitution reactions, specifically at the carbon atom bonded to the bromine.

Applications in Functional Group Interconversion

The reactivity of the bromoethoxy group in S_N2 reactions makes it a valuable precursor for the synthesis of a variety of other functionalized molecules. The bromine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of different functional groups. This process is a key strategy in organic synthesis for building more complex molecules. youtube.com

For example, treatment of this compound with sodium azide (B81097) would yield 1-(2-azidoethoxy)-4-(octyloxy)benzene. rsc.orgmdpi.com The resulting azide can then be further transformed, for instance, by reduction to an amine or by participating in click chemistry reactions. Similarly, reaction with sodium cyanide would introduce a cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.commdpi.com

The following table illustrates some potential functional group interconversions starting from a bromoethoxy-substituted benzene analogue.

| Starting Material Analogue | Reagent/Nucleophile | Product Analogue | Reference for Transformation |

| 1,4-Bis(2-bromoethoxy)benzene (B1267954) | NaN₃ | 1,4-Bis(2-azidoethoxy)benzene | rsc.org |

| 2-Bromoethyl aryl ether | KCN | 2-Cyanoethyl aryl ether | youtube.com |

| 2-Bromoethyl aryl ether | NaI | 2-Iodoethyl aryl ether (Finkelstein reaction) | youtube.com |

| 2-Bromoethyl aryl ether | R'SNa | 2-(Alkylthio)ethyl aryl ether | youtube.com |

| 2-Bromoethyl aryl ether | R'₂NH | 2-(Dialkylamino)ethyl aryl ether | youtube.com |

Conformational Analysis and Stereoelectronic Effects in Alkyl Aryl Ethers

The three-dimensional structure and conformational preferences of alkyl aryl ethers like this compound are governed by a combination of steric and stereoelectronic effects. wikipedia.orgbaranlab.org Stereoelectronic effects are stabilizing interactions that arise from the favorable overlap of orbitals in a specific spatial arrangement. wikipedia.orgbaranlab.org

In alkyl aryl ethers, a key conformational feature is the torsion angle around the Ar-O-C-C bond. The conformation of the alkoxy group relative to the benzene ring is influenced by stereoelectronic interactions between the lone pairs on the ether oxygen and the π-system of the aromatic ring. The most stable conformation is typically one where the C-O-C plane is coplanar with the benzene ring, maximizing the resonance interaction.

The long octyloxy chain will adopt a low-energy, extended conformation to minimize steric interactions. d-nb.info The conformational landscape of such long-chain ethers can be complex, with multiple low-energy conformers possible. nih.govresearchgate.net

Stereoelectronic effects also play a role in the reactivity of the molecule. For instance, the orientation of the lone pairs on the ether oxygen can influence the reactivity of the aromatic ring in electrophilic substitution. The alignment of a lone pair orbital with the π-system of the ring is what leads to the strong activating and ortho-, para-directing effect. wikipedia.org

Computational Chemistry Approaches for Understanding Molecular Behavior

Density Functional Theory (DFT) Studies on Related Structures

DFT calculations have been widely employed to investigate the geometric and electronic properties of molecules structurally related to this compound. For instance, DFT studies on alkoxybenzene derivatives have provided insights into how the alkoxy group influences the electronic environment of the benzene ring. chemicalbook.com The oxygen atom of the alkoxy group donates electron density to the aromatic system through resonance, which can be quantified through computational methods.

In studies of similar bromo-functionalized aromatic compounds, DFT has been used to calculate bond dissociation energies, predict reaction pathways, and analyze the stability of intermediates and transition states. researchgate.net For example, calculations can predict the activation energies for nucleophilic substitution versus elimination reactions at the bromoethoxy group, helping to determine which pathway is more favorable under specific conditions. Theoretical investigations on related systems, such as 2-benzyloxypyridine derivatives, have utilized DFT to explore reaction mechanisms and regioselectivity in rearrangement reactions. researchgate.net

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, a characteristic feature of alkoxybenzenes. chemicalbook.comresearchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, making the aromatic ring susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be centered on the bromoethoxy group, specifically on the antibonding σ* orbital of the C-Br bond. researchgate.net The low energy of this LUMO makes the carbon atom attached to the bromine an electrophilic site, readily accepting electrons from an incoming nucleophile, which is consistent with the observed reactivity in SN2 reactions.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. chemspider.com

Role as a Monomer in the Synthesis of Pillar[n]arenes and Co-oligomerization Protocols for Heterosubstituted Pillararenes

The synthesis of pillar[n]arenes typically proceeds via a Friedel-Crafts alkylation reaction between a 1,4-dialkoxybenzene derivative and paraformaldehyde, catalyzed by a Lewis acid. brighton.ac.ukresearchgate.net To introduce specific functionalities into the final macrocycle, a co-oligomerization strategy is often employed, where two or more different monomers are reacted together. brighton.ac.ukacs.org This approach allows for the creation of heterosubstituted pillararenes, where the repeating units within the macrocycle are not identical.

In this context, this compound can be used as a comonomer alongside simpler 1,4-dialkoxybenzenes, such as 1,4-dimethoxybenzene (B90301) or 1,4-diethoxybenzene. The result of this co-cyclization is a pillar[n]arene that incorporates both the bromoethoxy and octyloxy functionalities. This method provides a direct route to pillar[n]arenes bearing a "handle" for further chemical reactions, a feature not present in the parent, unsubstituted macrocycles. The precise ratio of the comonomers can be adjusted to influence the number of functional units incorporated into the pillar[n]arene framework. acs.org For instance, the co-cyclization of 1,4-bis(2-bromoethoxy)benzene with 1,4-dimethoxybenzene has been successfully demonstrated to yield di-bromo-functionalized pillar brighton.ac.ukarenes. researchgate.net This highlights the general applicability of using bromoethoxy-functionalized monomers in these synthetic protocols.

Influence of Alkyl Chain Lengths (e.g., Octyloxy) on Macrocycle Formation and Yields

The length of the alkoxy chains on the hydroquinone (B1673460) monomers can significantly impact the efficiency of pillar[n]arene formation. Research has shown that longer alkyl chains can influence the yield of the desired macrocycle. In some cases, long alkyl substituents can sterically hinder the cyclization process, leading to a decrease in the yield of pillar[n]arenes and an increase in the formation of linear oligomeric byproducts. rsc.org

| Monomer 1 | Monomer 2 | Product | Yield | Reference |

| 1,4-Dimethoxybenzene | 1,4-Bis(2-bromoethoxy)benzene | Copillar brighton.ac.ukarene | 16% | acs.org |

| 1,4-Di(octyloxy)benzene | 1,4-Bis(2-bromoethoxy)benzene | Copillar brighton.ac.ukarene | 27% | acs.org |

| 1,4-Diethoxybenzene | Paraformaldehyde | Pillar chemrxiv.orgarene | 30-50% | researchgate.net |

Functionalization of Pillararenes via the Bromoethoxy Moiety

A key advantage of incorporating this compound into a pillar[n]arene is the introduction of the bromoethoxy group, which serves as a versatile synthetic handle for post-synthetic modification. researchgate.net This allows for the attachment of a wide array of other functional groups to the pillar[n]arene scaffold, thereby tuning its properties for specific applications.

Introduction of Diverse Chemical Tags and Linkers

The bromine atom in the bromoethoxy group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a diverse range of chemical tags and linkers. For example, bromo-functionalized pillar brighton.ac.ukarenes have been converted to their amino derivatives through reactions with sodium azide followed by reduction. researchgate.net These amino-functionalized pillararenes can then be further modified, for instance, by reaction with isocyanates to form urea (B33335) derivatives, which have applications in anion recognition.

Other potential modifications include the introduction of fluorescent tags for sensing applications, water-solubilizing groups such as polyethylene (B3416737) glycol (PEG) chains, or moieties capable of participating in "click" chemistry, such as azides or alkynes. This chemical versatility makes pillar[n]arenes derived from this compound highly valuable platforms for the construction of advanced functional materials.

Strategies for Post-Synthetic Modification of Macrocycles

The post-synthetic modification of pillar[n]arenes containing the bromoethoxy handle is a powerful strategy for creating tailored macrocyclic hosts. This approach is often more efficient than attempting to synthesize a highly functionalized pillar[n]arene from a complex monomer, as the key functional groups can be introduced at a later stage.

The general strategy involves the initial synthesis of the bromo-functionalized pillar[n]arene via co-oligomerization, followed by purification of the desired macrocycle. This is then subjected to a variety of chemical transformations to introduce the desired functionality. For example, the bromo group can be displaced by thiols to form thioether linkages, or by carboxylates to form ester linkages. The choice of nucleophile determines the nature of the appended functional group, allowing for a modular approach to the design of functional pillar[n]arenes.

Self-Assembly Processes and Ordered Structures Derived from Related Aryl Ethers

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. Aryl ethers, particularly those with long alkyl chains like the octyloxy group, are known to participate in such processes. The presence of both a flexible, hydrophobic octyloxy chain and a polar bromoethoxy group in this compound suggests that its derivatives, including the pillar[n]arenes it forms, are likely to exhibit interesting self-assembly behaviors.

Long-chain alkanes and their derivatives are known to form ordered, self-assembled monolayers on surfaces like graphite. researchgate.net The interplay of van der Waals interactions between the alkyl chains and interactions with the substrate dictates the packing and ordering of the molecules. Similarly, benzene tricarboxamide derivatives bearing a combination of lipid and polyethylene glycol chains have been shown to self-assemble in aqueous solution into distinct nanostructures, such as micelles or nanotapes, depending on the balance of hydrophobic and hydrophilic chains. reading.ac.uk

In the context of pillar[n]arenes, the octyloxy chains can promote the formation of higher-order structures, such as vesicles or nanotubes, particularly in amphiphilic derivatives. rsc.org These self-assembled structures have potential applications in areas such as drug delivery and materials science. The specific architecture of the self-assembled system will be influenced by factors such as the solvent, temperature, and the nature of any guest molecules present within the pillar[n]arene cavity.

Concentration-Dependent Supramolecular Self-Assembly Phenomena

The self-assembly of amphiphilic molecules like this compound is often highly dependent on their concentration in a given solvent. While specific studies on the concentration-dependent self-assembly of this exact compound are not extensively documented in publicly available literature, the behavior of analogous long-chain alkoxybenzene derivatives suggests a propensity for aggregation into various supramolecular structures as concentration changes.

At low concentrations, these molecules may exist as unimers or small, disordered aggregates. As the concentration increases past a critical point, they can be expected to self-assemble into more organized structures such as micelles or vesicles. In non-polar solvents, reverse micelles might form, with the polar bromoethoxy and ether groups sequestered in the core and the hydrophobic octyloxy chains extending into the solvent. In more polar environments, conventional micelles would be expected. The dynamic nature of these assemblies means that their size, shape, and aggregation number can be tuned by altering the concentration of the solution. This behavior is foundational to the development of responsive materials and delivery systems. The dynamic self-assembly of complex systems can lead to the emergence of strong catalytic activity at low concentrations. rsc.org

Investigation of Mesomorphic Behavior in Alkoxybenzene Derivatives

The molecular structure of this compound, with its combination of a rigid aromatic core and a flexible alkyl chain, is characteristic of a calamitic (rod-like) mesogen, a molecule that can exhibit liquid crystalline phases. The study of related alkoxybenzene derivatives provides significant insight into the potential mesomorphic behavior of this compound.

Research on various series of compounds containing alkoxybenzene moieties has demonstrated the formation of nematic and smectic phases. The length of the alkoxy chain plays a crucial role in determining the type of mesophase and the transition temperatures. For instance, in homologous series of 2,4-bis-(4-alkoxybenzylidene)cyclopentanones, shorter alkoxy chains (from methoxy (B1213986) to pentyloxy) lead to purely nematogenic behavior. As the chain length increases to heptyloxy and octyloxy, smectic A and smectic C phases are observed. tandfonline.com Similarly, studies on non-symmetrical Schiff bases with terminal alkoxy groups have shown that increasing the chain length can reduce the thermal stability of the mesophases but also expand the temperature range of smectic phases. mdpi.com

| Alkoxy Chain Length | Observed Mesophases in Analogous Systems | Typical Texture |

| Short (e.g., C1-C5) | Nematic (N) | Schlieren or marble-like |

| Medium (e.g., C6-C8) | Nematic (N), Smectic A (SmA) | Schlieren, fan-shaped |

| Long (e.g., >C8) | Smectic A (SmA), Smectic C (SmC) | Fan-shaped, broken-fan |

This table is a generalized representation based on data from various alkoxybenzene derivatives and serves as a predictive guide. tandfonline.commdpi.com

Design Principles for Tailored Host-Guest Systems

The design of host-guest systems is a cornerstone of supramolecular chemistry, aiming to create molecular hosts that can selectively bind specific guest molecules. nih.gov This molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic forces. The structure of this compound offers multiple avenues for its incorporation into such systems.

A primary strategy involves utilizing the reactive bromoethoxy group as a synthetic handle. This group can be readily converted to other functional groups through nucleophilic substitution reactions. For example, it could be transformed into an azide for "click" chemistry, a thiol for binding to gold surfaces, or a charged group to introduce electrostatic interactions. This functionalization allows for the "programming" of the molecule to recognize and bind specific guests.

Furthermore, the alkoxybenzene unit itself can act as a part of a larger host cavity. For instance, multiple units of this compound could be linked together to form a macrocyclic or cage-like host. The octyloxy chains would provide a hydrophobic microenvironment within the host's cavity, suitable for encapsulating non-polar guest molecules. The design of such hosts would be guided by the principle of preorganization, where the host molecule is synthesized in a conformation that is complementary to the shape and electronic properties of the intended guest, minimizing the entropic penalty of binding.

The development of stimuli-responsive host-guest systems is another exciting direction. nih.govacs.org By incorporating photo- or redox-active moieties, it is possible to control the binding and release of a guest molecule using external signals like light or an electrical potential. nih.govchemrxiv.org The versatile chemical nature of this compound makes it a valuable platform for the design and synthesis of these advanced, functional host-guest systems.

Role As a Synthetic Intermediate

Reactivity of the Bromoethoxy Moiety

The terminal bromine atom of the bromoethoxy group is a key reactive site. It is a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

Common transformations include:

Etherification: Reaction with alcohols or phenols in the presence of a base to form more complex ethers.

Azide (B81097) Formation: Reaction with sodium azide to introduce an azido (B1232118) group, which can then be used in "click chemistry" reactions or be reduced to an amine.

Thioether Synthesis: Reaction with thiols to form thioethers.

Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in the Synthesis of Macrocycles and Polymers

The bifunctional nature of this compound, with its reactive bromine atom and the potential for further functionalization of the aromatic ring, makes it an attractive monomer or precursor for the synthesis of macrocycles and polymers. The long octyloxy chain can impart desirable properties to the resulting macromolecules, such as increased solubility in organic solvents or the ability to form ordered structures. For instance, it could be used in the synthesis of specialized crown ethers or as a comonomer in the production of functional polymers with tailored properties for applications in drug delivery, sensing, or as advanced coatings.

Medicinal Chemistry Research and Scaffold Design Considerations

Evaluation as a Chemical Scaffold for Novel Compound Libraries

The core structure of 1-(2-bromoethoxy)-4-(octyloxy)benzene makes it an attractive starting point for the generation of diverse compound libraries aimed at identifying new lead compounds.

The this compound framework can be systematically modified to explore a wide chemical space. The disubstituted benzene (B151609) ring allows for the introduction of additional substituents to probe interactions with biological targets. The combination of a flexible bromoethoxy group and a long, lipophilic octyloxy chain offers a balance of properties that can be fine-tuned during lead optimization. For instance, the core phenoxy moiety is a common feature in many biologically active compounds, suggesting that this scaffold could be adapted to target a variety of receptors and enzymes. nih.gov

| Feature of this compound | Potential for Library Generation |

| Benzene Ring | Allows for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate electronic properties and steric interactions. |

| Bromoethoxy Group | The terminal bromine is a reactive handle for nucleophilic substitution, enabling the attachment of a wide range of functional groups. |

| Octyloxy Chain | The length and nature of this lipophilic tail can be varied to optimize pharmacokinetic properties such as cell membrane permeability and protein binding. |

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple, distinct biological targets with high affinity. nih.gov The phenoxy group within this compound is considered a privileged moiety, found in a wide array of approved drugs. nih.gov This suggests that the scaffold of this compound could be rationally designed to target various protein families, such as G-protein coupled receptors (GPCRs) or kinases, by appropriate functionalization. The inherent drug-like properties of such privileged structures increase the likelihood of identifying new bioactive molecules. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To understand how the different parts of this compound contribute to its potential biological activity, systematic modifications can be made to establish SAR.

The long octyloxy chain significantly influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The length of this alkyl chain can be systematically varied to study its impact on biological activity. For example, in some classes of compounds, an optimal alkyl chain length is required for high-affinity receptor binding. nih.gov Shortening or lengthening the chain from eight carbons can help to determine the ideal lipophilicity for a specific biological target. Furthermore, introducing branching or unsaturation into the chain can provide insights into the steric and conformational requirements of the binding pocket. nih.gov

| Modification to Octyloxy Chain | Predicted Impact on Properties | Rationale for SAR Studies |

| Chain Length Variation (e.g., C4 to C12) | Alters lipophilicity and potential for hydrophobic interactions. | To determine the optimal chain length for target engagement and pharmacokinetic profile. nih.gov |

| Introduction of Branching | Increases steric bulk and may alter metabolic stability. | To probe the size and shape of the binding pocket. |

| Introduction of Unsaturation (e.g., double or triple bonds) | Introduces rigidity and potential for different types of interactions (e.g., pi-stacking). | To explore the conformational preferences of the target. nih.gov |

The bromoethoxy group serves as a key reactive site for introducing a wide variety of functional groups. The terminal bromine is an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of amines, thiols, azides, and other nucleophiles. This functionalization can be used to introduce moieties that can form specific interactions, such as hydrogen bonds or ionic bonds, with a biological target. researchgate.net For instance, attaching a primary or secondary amine could introduce a basic center capable of forming a salt bridge with an acidic residue in a protein. This approach is fundamental in the development of targeted therapies. nih.govnih.gov

Precursor Utility in the Synthesis of Pharmacologically Relevant Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules with established or potential pharmacological relevance. For example, derivatives of 4-alkoxyphenols are known to be precursors for various bioactive compounds, including anti-inflammatory agents and neuroprotective agents. researchgate.netnih.gov By leveraging the reactivity of the bromoethoxy group, this compound can be used to construct larger molecules with diverse biological activities. For instance, reaction with various nucleophiles can lead to the formation of ethers, amines, and thioethers, which are common linkages in many drug molecules. The synthesis of 2-(substituted phenoxy)acetamide derivatives, for example, has yielded compounds with anticancer and anti-inflammatory properties. nih.gov

| Pharmacological Target Class | Synthetic Strategy from this compound |

| Anti-inflammatory Agents | Nucleophilic substitution of the bromide with a moiety known to interact with inflammatory targets like COX enzymes. nih.gov |

| GPCR Ligands | Attachment of amine-containing pharmacophores to the bromoethoxy terminus to target aminergic GPCRs. nih.gov |

| Neuroprotective Agents | Incorporation into larger structures designed to interact with targets in the central nervous system. nih.gov |

Development of Intermediate Compounds for Bioactive Molecule Synthesis

A comprehensive search did not yield any studies detailing the use of this compound as an intermediate compound for the synthesis of specific bioactive molecules. The literature reviewed does not provide examples of its derivatization or incorporation into larger molecules with demonstrated biological activity.

Expanding Chemical Diversity for High-Throughput Screening Campaigns

No information was found regarding the inclusion or use of this compound in the generation of chemical libraries for high-throughput screening (HTS). There are no available data to suggest its utility as a scaffold for creating a diverse range of compounds for large-scale screening efforts.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule.

¹H NMR for Proton Environment Analysis

For 1-(2-Bromoethoxy)-4-(octyloxy)benzene, one would anticipate a complex spectrum. The protons on the benzene (B151609) ring would likely appear as two doublets between δ 6.8 and 7.4 ppm. The protons of the bromoethoxy group (-O-CH₂-CH₂-Br) would present as two triplets, with the methylene (B1212753) group attached to the oxygen resonating at a higher chemical shift (around δ 4.3 ppm) than the one attached to the bromine (around δ 3.6 ppm) due to the differing electronegativity of the adjacent atoms. The octyloxy chain would produce a series of signals, including a triplet for the terminal methyl group around δ 0.9 ppm and a complex multiplet for the seven methylene groups.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. As with ¹H NMR, specific data for this compound is scarce. However, analysis of related structures provides a solid foundation for predicting the chemical shifts. For example, in 1-bromo-4-butoxybenzene, the carbon atoms of the benzene ring show distinct signals, with the carbon attached to the bromine appearing at a lower field (around 112.6 ppm) and the carbon attached to the oxygen at a higher field (around 158.3 ppm). rsc.org

For this compound, the ¹³C NMR spectrum would be expected to show four signals for the aromatic carbons, with the carbons bearing the ether linkages appearing at the lowest fields. The two carbons of the bromoethoxy group would be distinguishable, with the carbon bonded to oxygen resonating at a higher chemical shift than the carbon bonded to bromine. The eight carbons of the octyloxy chain would also produce a series of signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale based on Analog Data |

| Aromatic C-O (octyloxy) | ~158-159 | Similar to C-O in alkoxybenzenes. |

| Aromatic C-O (bromoethoxy) | ~157-158 | Similar to C-O in alkoxybenzenes. |

| Aromatic C-H | ~115-132 | Typical range for substituted benzenes. |

| -O-C H₂-CH₂-Br | ~68-70 | Based on ethoxy groups in similar environments. |

| -O-CH₂-C H₂-Br | ~30-32 | Influence of the bromine atom. |

| Octyloxy Chain Carbons | ~14-68 | Typical range for long alkyl chains. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. While a specific HRMS report for this compound was not found, the theoretical exact mass can be calculated. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of a related compound, 1-bromo-4-ethoxybenzene, available in the NIST WebBook, shows characteristic absorption bands. nist.gov These include C-H stretching vibrations of the aromatic ring and the ethyl group, C-O-C stretching of the ether linkage, and C-Br stretching. For this compound, one would expect to observe:

~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the aliphatic chains.

~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

~1040 cm⁻¹: Symmetric C-O-C stretching.

~600-700 cm⁻¹: C-Br stretching.

Raman spectroscopy, which is complementary to IR, would also be valuable for identifying these functional groups, particularly the symmetric vibrations and the C-Br bond.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for the liquid this compound is not available, the crystal structure of a closely related derivative, 1-(2-Bromoethoxy)-4-methoxybenzene, has been determined (CCDC Number: 765193). nih.gov The analysis of this crystal structure would reveal precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insight into the solid-state packing and conformation of molecules with a bromoethoxy-phenyl ether core.

Future Research Directions and Potential Translational Impact

Emerging Trends in Functionalized Aryl Ether Chemistry

Aryl ethers are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netthieme-connect.de The specific combination of functional groups in 1-(2-bromoethoxy)-4-(octyloxy)benzene allows it to be a key player in emerging synthetic methodologies.

One of the most promising trends is the use of photoredox catalysis for the highly selective functionalization of aryl alkyl ethers. nih.govrsc.org This technique uses visible light to generate reactive radical intermediates under mild conditions. rsc.org For this compound, this could enable precise modifications at the α-position to the ether oxygen on the bromoethoxy group, opening pathways to novel derivatives. nih.gov Research in this area could focus on using this compound as a substrate to create more complex molecular architectures.

Another significant trend is the development of new coupling reactions for aryl ether synthesis. organic-chemistry.org While the Williamson ether synthesis remains a fundamental method for producing such compounds, modern catalysis offers milder and more efficient alternatives. masterorganicchemistry.comwikipedia.org Future research could explore optimizing the synthesis of this compound itself, potentially through copper-catalyzed or palladium-catalyzed cross-coupling reactions, which are known to be effective for forming aryl ether bonds. thieme-connect.deorganic-chemistry.org

The long octyloxy chain imparts significant lipophilicity, suggesting that research could also be directed towards its application in systems requiring solubility in nonpolar media or for creating amphiphilic molecules.

Advanced Applications in Responsive Materials and Molecular Devices

Stimuli-responsive materials, which change their properties in response to external triggers like light, pH, or temperature, are at the forefront of materials science. rsc.orgnih.govepa.gov The structure of this compound makes it an excellent candidate for incorporation into such "smart" materials.

The bromoethoxy group is a reactive handle that can be used to graft the molecule onto polymer backbones. This could be used to create polymers with side chains that possess the liquid crystalline properties often associated with long alkyl chains on aromatic rings. The octyloxy group can promote self-assembly and organization, which is crucial for the function of many responsive materials. Future research could focus on synthesizing polymers functionalized with this compound and investigating their phase behavior and responsiveness to stimuli.

Furthermore, aryl ethers are being explored for their role in the development of advanced polymer electrolytes for energy devices. rsc.org While aryl ether linkages can be susceptible to degradation under certain conditions, the strategic design of aryl ether-free polymers is a growing field. rsc.org Paradoxically, understanding the stability and properties of compounds like this compound can provide valuable data for designing the next generation of stable polymer electrolytes.

The development of molecular devices is another area where this compound could find application. The combination of a rigid aromatic core and a flexible octyloxy chain is a common motif in liquid crystals, which are the basis for many display technologies. Research could explore the liquid crystalline properties of derivatives of this compound.

Continued Exploration in Macrocyclic Chemistry and Supramolecular Catalysis

Macrocycles, large cyclic molecules, are of immense interest in host-guest chemistry, catalysis, and drug discovery. chimia.chresearchgate.net Aryl ethers are key components in many synthetic macrocycles, including crown ethers and their derivatives. rsc.org

The this compound molecule is an ideal precursor for the synthesis of novel macrocycles. The bromoethoxy group can readily undergo nucleophilic substitution reactions, allowing for cyclization with a variety of linkers. chimia.ch For example, reaction with a suitable bis-nucleophile could lead to the formation of a new class of macrocyclic hosts. The long octyloxy chain would be expected to influence the solubility and binding properties of the resulting macrocycle, potentially enabling its use in non-polar environments or as a phase-transfer catalyst.

Future research could involve the design and synthesis of a library of macrocycles derived from this compound. These macrocycles could then be screened for their ability to bind specific guest molecules, with potential applications in sensing, separation science, and catalysis.

In the realm of supramolecular catalysis, the activation of ethers through non-covalent interactions is a developing field. nih.gov While challenging, the design of catalysts that can reversibly interact with the ether oxygen of compounds like this compound could lead to new catalytic systems for a variety of chemical transformations. nih.gov

Strategic Development in the Design of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. chemrxiv.org The design of effective chemical probes requires a careful balance of reactivity, selectivity, and physical properties. nih.gov The structure of this compound provides a framework that could be elaborated into targeted chemical probes.

The bromoethoxy group can act as a reactive group to covalently label proteins or other biomolecules. This is a common strategy in the design of activity-based probes. The octyloxy and aryl ether components can be modified to tune the molecule's solubility, cell permeability, and binding affinity for a specific biological target.

Future research could focus on the modular synthesis of a library of probes based on this scaffold. frontiersin.org By varying the substituents on the aromatic ring and replacing the bromo group with other reactive functionalities, probes could be developed for a wide range of biological targets. For instance, the octyloxy chain could facilitate interaction with lipid membranes or hydrophobic pockets in proteins.

The development of fluorescent probes is another promising avenue. By incorporating a fluorophore into the molecular structure, researchers could create probes for imaging biological processes in real-time. The aryl ether linkage provides a stable and synthetically accessible point for the attachment of a variety of reporting groups.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Bromoethoxy)-4-(octyloxy)benzene?

The synthesis typically involves sequential etherification and bromination steps. For example:

- Step 1 : Alkylation of 4-octyloxyphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromoethoxy group .

- Step 2 : Purification via column chromatography (e.g., petroleum ether:ethyl acetate gradients) to isolate the product . Key challenges include controlling regioselectivity and minimizing side reactions like over-alkylation.

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : Peaks for the octyloxy chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and bromoethoxy group (δ ~3.6–4.5 ppm for -OCH₂CH₂Br) .

- FTIR : Stretching vibrations for C-O (1250–1050 cm⁻¹) and C-Br (650–500 cm⁻¹) . Discrepancies in integration ratios or unexpected splitting patterns may indicate impurities or rotational isomerism .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Inconsistent yields often stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade at high temperatures. Switching to dioxane or THF can improve stability .

- Catalyst optimization : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in bromoethoxy installation . Systematic DoE (Design of Experiments) approaches help identify critical parameters like temperature and stoichiometry .

Q. How does the bromoethoxy group influence liquid crystalline behavior in derivatives?

The bromoethoxy moiety enhances polarizability and intermolecular interactions, affecting mesophase stability. For example:

- Smectic phases : Observed in analogs with long alkoxy chains due to layered packing .

- Transition temperatures : Bromine’s electron-withdrawing effect lowers melting points compared to chloro or methoxy analogs (ΔT ~10–15°C) . Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are critical for phase characterization .

Q. What mechanistic insights explain unexpected byproducts in bromination reactions?

Competing pathways include:

- Radical bromination : Initiated by trace peroxides in solvents, leading to non-regioselective products .

- Electrophilic aromatic substitution : Dominant in controlled conditions (e.g., NBS in CH₃CN), favoring para-substitution . GC-MS and HPLC-MS are essential for identifying minor byproducts (e.g., di-brominated species) .

Methodological Considerations

| Technique | Application | Reference |

|---|---|---|

| Column Chromatography | Purification of brominated intermediates | |

| DSC/POM | Phase behavior analysis in liquid crystals | |

| DoE | Optimization of reaction conditions |

Key Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., acetyl) to control bromination positions .

- Stability : Store the compound under inert atmosphere to prevent hydrolysis of the bromoethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.